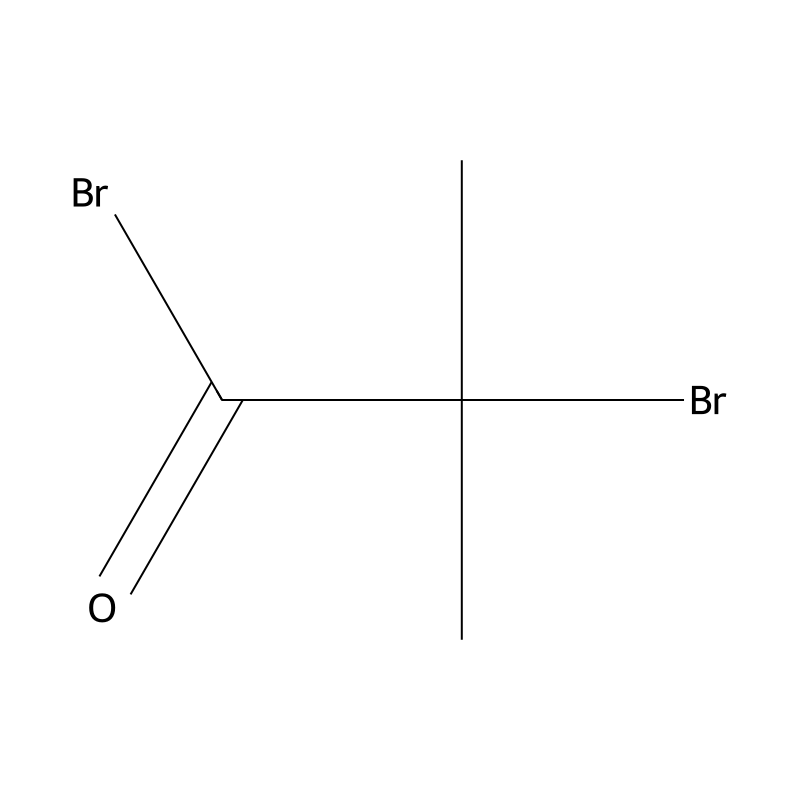

2-Bromo-2-methylpropionyl bromide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis:

2-Bromo-2-methylpropionyl bromide (BIBB) is a versatile organic compound used in various scientific research applications. Its synthesis typically involves the bromination of isobutyryl bromide, often using elemental bromine (Br₂) in the presence of a catalyst like red phosphorus (P₄). [, ]

Applications in Organic Chemistry:

- Acylating agent: BIBB serves as a potent acylating agent, readily transferring its acyl group (CH₃₂C(O)Br) to various nucleophiles in organic synthesis. This property allows the introduction of the 2-bromo-2-methylpropanoyl moiety into various organic molecules, enabling the creation of complex and diverse structures. [, ]

- Alkylating agent: Under specific reaction conditions, BIBB can also function as an alkylating agent. The α-bromo carbon (the carbon directly bonded to the two bromine atoms) can be displaced by nucleophiles, leading to the formation of C-C bonds. This characteristic broadens the range of synthetic transformations achievable with BIBB. [, ]

Applications in Medicinal Chemistry:

- Synthesis of bioactive molecules: BIBB has been employed in the synthesis of various bioactive molecules, including potential drug candidates and natural product analogues. Its ability to introduce a unique functional group and participate in diverse reactions makes it a valuable tool for medicinal chemists. [, ]

- Protein modification: BIBB can be used to modify specific amino acid residues in proteins by exploiting their nucleophilic nature. This targeted modification can be valuable for studying protein function and developing novel therapeutic strategies. [, ]

2-Bromo-2-methylpropionyl bromide is an organobromine compound characterized by the molecular formula C₄H₆Br₂O and a molecular weight of 229.9 g/mol. It is also known by several synonyms, including 2-bromoisobutyryl bromide and alpha-bromoisobutyryl bromide. The compound appears as a yellow liquid with a density of approximately 1.86 g/mL and has a boiling point between 162°C and 164°C . Its structure features two bromine atoms attached to the carbon backbone, which contributes to its reactivity.

The compound is known for its reactivity in various chemical transformations. It can undergo several types of reactions, including:

- Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles in substitution reactions, making it useful in synthesizing other organic compounds.

- Hydrolysis: When exposed to water or protic solvents, it can produce hydrogen bromide and other products .

- Condensation Reactions: It can participate in condensation reactions to form larger molecules or complex structures.

2-Bromo-2-methylpropionyl bromide exhibits notable biological activity. It has been identified as a skin sensitizer, capable of inducing allergic reactions upon contact . Additionally, it poses risks such as toxic pneumonitis when inhaled, indicating potential respiratory hazards associated with its use . Due to these properties, appropriate safety measures are essential when handling this compound.

The synthesis of 2-bromo-2-methylpropionyl bromide typically involves the bromination of isobutyric acid derivatives. Key methods include:

- Direct Bromination: This method involves the direct reaction of isobutyric acid with bromine or phosphorus tribromide to introduce bromine into the molecular structure.

- Acylation Reactions: The compound can also be synthesized through acylation methods involving acyl chlorides and bromides under controlled conditions to ensure selective bromination .

2-Bromo-2-methylpropionyl bromide finds applications primarily in organic synthesis. Its uses include:

- Intermediate in Synthesis: It serves as an important intermediate for synthesizing various pharmaceuticals and agrochemicals.

- Reagent in Organic Chemistry: The compound is utilized as a reagent for introducing the bromo group into organic molecules .

Research indicates that 2-bromo-2-methylpropionyl bromide interacts with various biological systems. Its ability to induce skin sensitization suggests that it may interact with proteins or lipids in the skin, leading to allergic responses . Furthermore, studies on its reactivity with nucleophiles provide insights into its potential applications in drug development and material science.

Several compounds share structural similarities with 2-bromo-2-methylpropionyl bromide. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-Bromopropanoyl Bromide | C₃H₅BrO | Lacks the additional methyl group |

| 3-Bromobutyric Acid | C₄H₇BrO₂ | Contains an additional carboxylic acid group |

| 4-Bromobutyric Acid | C₄H₇BrO₂ | Different position of the bromo substituent |

Uniqueness of 2-Bromo-2-Methylpropionyl Bromide:

The presence of two bromine atoms at the same carbon position (C₂) distinguishes this compound from others listed above. This unique structure contributes to its specific reactivity patterns and biological activities.

2-Bromo-2-methylpropionyl bromide represents a quintessential atom transfer radical polymerization initiator, functioning through a well-defined mechanistic pathway that involves the reversible abstraction of halogen atoms by transition metal complexes [1] [2] [3]. The compound operates within the fundamental ATRP equilibrium where dormant alkyl halide species are activated by copper(I) complexes to generate carbon-centered radicals, which subsequently propagate through monomer addition before being deactivated back to the dormant state [2] [3] [4].

The mechanistic foundation of ATRP centers on the establishment of a dynamic equilibrium between active propagating radicals and dormant chain ends, with the equilibrium constant (KATRP) being crucial for polymerization control [5] [6]. For systems employing 2-bromo-2-methylpropionyl bromide as the initiator, the equilibrium constant typically ranges from 10⁻⁸ to 10⁻⁹, ensuring that the vast majority of polymer chains remain in the dormant state, thereby minimizing termination reactions [6] [7].

The persistent radical effect plays a fundamental role in ATRP systems initiated by 2-bromo-2-methylpropionyl bromide, providing self-regulating behavior that enhances polymerization control [8] [9]. This kinetic phenomenon results from the accumulation of the deactivating copper(II) species over time, which effectively reduces the concentration of propagating radicals and maintains the living character of the polymerization [8] [10].

Surface Functionalization of Nanomaterials (Graphene Oxide, Mesoporous Silica)

The surface functionalization of graphene oxide using 2-bromo-2-methylpropionyl bromide as an ATRP initiator represents a sophisticated approach to modifying carbon-based nanomaterials [11] [12] [13]. The hydroxyl groups present on graphene oxide surfaces react with 2-bromo-2-methylpropionyl bromide through nucleophilic substitution, resulting in the covalent attachment of brominated initiating sites [12] [13]. This functionalization strategy enables the subsequent growth of polymer brushes directly from the graphene oxide surface through surface-initiated ATRP [11] [14].

Research has demonstrated that graphene oxide functionalized with 2-bromo-2-methylpropionyl bromide can support the polymerization of various monomers including styrene and methyl methacrylate, yielding well-defined polymer-grafted nanomaterials with controlled molecular weights and narrow polydispersities [11] [13]. The grafting density achieved through this approach typically ranges from 0.2 to 0.5 chains per square nanometer, depending on the reaction conditions and the degree of graphene oxide functionalization [11].

Mesoporous silica nanoparticles represent another significant class of nanomaterials that benefit from surface functionalization with 2-bromo-2-methylpropionyl bromide [15] [16] [17]. The abundant silanol groups on mesoporous silica surfaces provide reactive sites for the attachment of ATRP initiators through esterification reactions [15] [16]. The immobilization of 2-bromo-2-methylpropionyl bromide onto mesoporous silica surfaces has been achieved with initiator densities of approximately 0.38 mmol/g, as determined by elemental analysis [15].

The functionalization of mesoporous silica nanoparticles with 2-bromo-2-methylpropionyl bromide enables the synthesis of responsive polymer-grafted materials with potential applications in drug delivery and controlled release systems [15] [16]. Poly(N,N-dimethylaminoethyl methacrylate) brushes grafted from mesoporous silica nanoparticles exhibit pH-responsive behavior, with the polymer chains stretching in acidic environments to facilitate cargo release [15].

Graft Polymerization on Ethylene-Vinyl Alcohol Copolymers

The graft polymerization of various monomers onto ethylene-vinyl alcohol copolymers using 2-bromo-2-methylpropionyl bromide as an ATRP initiator represents a valuable surface modification strategy [18] [19] [20]. The hydroxyl groups present in the vinyl alcohol units of the copolymer provide reactive sites for the attachment of brominated initiating groups through esterification reactions [18] [19].

Surface-initiated atom transfer radical polymerization from ethylene-vinyl alcohol copolymer substrates has been successfully demonstrated for the growth of poly(acrylamide) chains [18]. The functionalization process involves the initial reaction of 2-bromo-2-methylpropionyl bromide with the hydroxyl groups of the copolymer, followed by the copper-catalyzed polymerization of acrylamide monomers [18]. The resulting grafted films exhibit thicknesses of approximately 8 nanometers with no observable distortion or changes in film transparency [18].

The solvent selection for the initiator immobilization step significantly influences both the effectiveness of the functionalization and the integrity of the ethylene-vinyl alcohol copolymer film [18]. Acetone has been identified as an optimal solvent for this process, providing efficient initiator attachment while maintaining film properties [18]. The grafting efficiency for various monomers typically ranges from 70% to 95%, with poly(acrylamide) and poly(N,N-dimethylaminoethyl methacrylate) showing particularly high grafting efficiencies [18].

The mechanical properties of ethylene-vinyl alcohol copolymers can be systematically modified through graft polymerization using 2-bromo-2-methylpropionyl bromide initiators. Grafting of poly(acrylamide) results in increased flexibility, while poly(methyl methacrylate) grafting enhances stiffness [18]. The contact angle measurements reveal that hydrophilic polymers such as poly(acrylamide) and poly(2-hydroxyethyl methacrylate) significantly reduce surface hydrophobicity, while hydrophobic polymers like polystyrene increase contact angles [18].

Synthesis of Block Copolymers and Dendritic Architectures

2-Bromo-2-methylpropionyl bromide serves as a versatile initiator for the synthesis of block copolymers through sequential monomer addition and mechanistic transformation approaches [21] [22] [23]. The controlled nature of ATRP enables the preparation of well-defined block copolymers with predictable molecular weights and narrow polydispersities [21] [24].

The synthesis of block copolymers using 2-bromo-2-methylpropionyl bromide as an initiator follows several strategic approaches. Sequential monomer addition represents the most straightforward method, where the first monomer is polymerized to completion before the addition of the second monomer [23] [24]. This approach has been successfully applied to the synthesis of polystyrene-block-poly(methyl methacrylate) and poly(ethylene oxide)-block-poly(methyl methacrylate) copolymers [25] [26].

Mechanistic transformation strategies enable the synthesis of block copolymers with monomers that cannot be polymerized by the same mechanism [21] [23]. The combination of ring-opening polymerization and ATRP represents a particularly valuable approach, where 2-bromo-2-methylpropionyl bromide functions as part of a bifunctional initiator capable of initiating both polymerization mechanisms [25] [27]. This strategy has been demonstrated for the synthesis of poly(ε-caprolactone)-block-poly(methyl methacrylate) copolymers with controlled molecular weights and narrow polydispersities [25] [27].

The synthesis of dendritic architectures using 2-bromo-2-methylpropionyl bromide involves the preparation of multifunctional initiators that can support the growth of multiple polymer chains from a central core [28] [29] [30]. Star polymers represent a fundamental dendritic architecture where linear polymer chains emanate from a central multifunctional initiator [28] [31]. The arm-first method involves the preparation of linear polymer chains terminated with halogen atoms, which are subsequently coupled with divinyl monomers to form star-shaped structures [31].

Hyperbranched polymers and dendronized polymers represent more complex dendritic architectures that can be synthesized using 2-bromo-2-methylpropionyl bromide-based initiating systems [28] [29]. These structures typically involve the functionalization of hyperbranched polymer cores with multiple ATRP initiating sites, enabling the growth of linear polymer segments from the branched framework [29] [30].

The molecular weight control in dendritic polymer synthesis depends critically on the functionality of the initiating core and the polymerization conditions. Star polymers with arms ranging from 5,000 to 25,000 g/mol molecular weight can be synthesized with overall molecular weights reaching 150,000 g/mol [28] [31]. The polydispersity indices for these dendritic structures typically range from 1.15 to 1.45, indicating good molecular weight control [28] [31].

Role in Controlled/Living Polymerization Systems

2-Bromo-2-methylpropionyl bromide plays a fundamental role in controlled/living polymerization systems by providing the essential halogen transfer mechanism that enables reversible activation and deactivation of growing polymer chains [2] [3] [4]. The compound's structure, featuring both an acyl bromide functionality and a tertiary bromide, makes it particularly effective as an ATRP initiator due to the stability of the generated tertiary radical and the leaving group ability of the bromide [2] [32].

The kinetic parameters governing ATRP systems with 2-bromo-2-methylpropionyl bromide initiators demonstrate the effectiveness of this compound in maintaining controlled polymerization behavior [5] [6]. The activation rate constants typically range from 0.08 to 0.70 s⁻¹, while deactivation rate constants fall within the range of 10⁶ to 10⁸ M⁻¹s⁻¹, depending on the monomer and reaction conditions [5] [6]. These values ensure that the equilibrium is sufficiently shifted toward the dormant species to maintain living character while allowing adequate polymerization rates.

The temperature dependence of ATRP equilibrium constants for systems employing 2-bromo-2-methylpropionyl bromide follows Arrhenius behavior, with typical activation energies of 36 kJ/mol in acetonitrile solvent [6]. This temperature sensitivity enables precise control over polymerization rates and molecular weight distributions through thermal regulation [6].

The persistent radical effect in ATRP systems initiated by 2-bromo-2-methylpropionyl bromide provides inherent self-regulation that enhances polymerization control [8] [9]. As termination reactions occur between propagating radicals, the concentration of the deactivating copper(II) species increases, leading to more effective suppression of radical concentrations and improved control over the polymerization process [8] [10].

The chain-end fidelity of polymers synthesized using 2-bromo-2-methylpropionyl bromide initiators enables various post-polymerization modifications and chain extension reactions [2] [4]. The retained bromine functionality at the polymer chain ends can be utilized for the synthesis of block copolymers, star polymers, and other complex architectures through subsequent polymerization steps [2] [4].

Solvent effects significantly influence the performance of 2-bromo-2-methylpropionyl bromide in ATRP systems [6] [33]. Polar solvents such as dimethyl sulfoxide and acetonitrile enhance the activity of copper catalysts and improve polymerization control, while non-polar solvents may require different catalyst systems or reaction conditions [6] [33]. The linear relationship between logarithmic equilibrium constants and solvent composition enables prediction of polymerization behavior in mixed solvent systems [6].

XLogP3

Boiling Point

UNII

GHS Hazard Statements

H302 (86.27%): Harmful if swallowed [Warning Acute toxicity, oral];

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H317 (11.76%): May cause an allergic skin reaction [Warning Sensitization, Skin];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant